molecular formula C8H10ClF2N B2505812 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride CAS No. 381236-46-0

1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B2505812
CAS No.: 381236-46-0
M. Wt: 193.62
InChI Key: QSAKBXPYLJXUOS-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a difluorophenyl group attached to a methylmethanamine backbone, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The initial step often involves the preparation of the 3,4-difluorophenyl precursor, which can be achieved through various halogenation reactions.
    • The subsequent step involves the introduction of the N-methylmethanamine group through nucleophilic substitution reactions.
    • The final step is the formation of the hydrochloride salt, which is typically achieved by reacting the free base with hydrochloric acid under controlled conditions.
  • Industrial Production Methods

    • Industrial production methods focus on optimizing yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions.
    • The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

      Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

      Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenyl ring or the amine group.

  • Common Reagents and Conditions

    • Oxidation reactions often require acidic or basic conditions, depending on the desired product.
    • Reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.
    • Substitution reactions may involve the use of polar aprotic solvents and elevated temperatures to enhance reaction rates.
  • Major Products

    • Oxidation reactions can yield various oxidized derivatives, depending on the extent of oxidation.
    • Reduction reactions typically produce reduced amine derivatives.
    • Substitution reactions can result in a wide range of substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride has a broad range of applications in scientific research:

  • Chemistry

    • It is used as a building block in the synthesis of more complex organic molecules.
    • Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
  • Biology

    • The compound is studied for its potential biological activity, including its interactions with various biological targets.
    • It is used in the development of new biochemical assays and diagnostic tools.
  • Medicine

    • Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
    • Its ability to interact with specific molecular targets makes it a candidate for drug development.
  • Industry

    • The compound is used in the production of specialty chemicals and materials.
    • Its unique properties make it valuable in the development of new materials with specific functionalities.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-(3,4-Difluorophenyl)ethanamine: Similar structure but lacks the N-methyl group, resulting in different chemical properties.

      1-(3,4-Difluorophenyl)-N-methylpropanamine: Similar structure but with a longer carbon chain, affecting its reactivity and applications.

  • Uniqueness

    • The presence of the difluorophenyl group and the N-methylmethanamine backbone gives the compound unique chemical and biological properties.
    • Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAKBXPYLJXUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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